Ivacaftor-d9

Pharmacokinetics Clinical Pharmacology Cystic Fibrosis

LC-MS/MS quantification of ivacaftor in plasma requires a deuterated internal standard with sufficient mass shift to prevent ion suppression and matrix effects. Ivacaftor-d9 (Δm/z +9) ensures chromatographic co-elution with the analyte while enabling distinct MRM transitions for accurate correction. • Validated IS for therapeutic drug monitoring in pediatric cystic fibrosis patients • Defined deuterium isotope effect (DV=3.8; DV/K=2.2) on CYP-mediated oxidation for translational PK studies • Extended half-life (15.9 h human, 13.9 h rodent) supports once-daily preclinical and clinical protocols

Molecular Formula C24H28N2O3
Molecular Weight 401.5 g/mol
CAS No. 1413431-07-8
Cat. No. B606829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIvacaftor-d9
CAS1413431-07-8
SynonymsCTP-656;  CTP-656;  CTP-656;  deutivacaftor; 
Molecular FormulaC24H28N2O3
Molecular Weight401.5 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=C(C=C1NC(=O)C2=CNC3=CC=CC=C3C2=O)O)C(C)(C)C
InChIInChI=1S/C24H28N2O3/c1-23(2,3)16-11-17(24(4,5)6)20(27)12-19(16)26-22(29)15-13-25-18-10-8-7-9-14(18)21(15)28/h7-13,27H,1-6H3,(H,25,28)(H,26,29)/i4D3,5D3,6D3
InChIKeyPURKAOJPTOLRMP-ASMGOKTBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ivacaftor-d9: Precision-Deuterated CFTR Potentiator


Ivacaftor-d9 (CAS 1413431-07-8), also known as Deutivacaftor, VX-561, or CTP-656, is a precision-deuterated analog of the cystic fibrosis transmembrane conductance regulator (CFTR) potentiator ivacaftor, wherein nine hydrogen atoms are replaced by deuterium at the tert-butyl moiety [1]. It functions as a CFTR potentiator that increases the open probability of CFTR chloride channels at the cell surface and received U.S. FDA approval in December 2024 as a component of the once-daily triple-combination therapy Alyftrek® (vanzacaftor/tezacaftor/deutivacaftor) [2]. The deuterium substitution confers differentiated pharmacokinetic properties, including an extended elimination half-life that enables once-daily dosing compared to twice-daily dosing required for non-deuterated ivacaftor (Kalydeco®) [1].

Why Ivacaftor-d9 Cannot Be Substituted


Ivacaftor-d9 possesses a unique molecular weight shift (Δm/z +9) and distinct chromatographic retention relative to unlabeled ivacaftor and alternative isotopologues (e.g., d4, 13C6), which is essential for its primary application as an internal standard (IS) in liquid chromatography–tandem mass spectrometry (LC-MS/MS) [1]. In therapeutic drug monitoring and pharmacokinetic studies, generic substitution with a non-deuterated standard introduces matrix effects and ion suppression that compromise assay accuracy and precision, precluding valid quantification [2]. Furthermore, the deuterium isotope effect (D V = 3.8; D V/K = 2.2) on CYP-mediated oxidation alters the metabolic clearance rate of Ivacaftor-d9 in vivo relative to ivacaftor, meaning that the two compounds are not pharmacokinetically interchangeable in translational or clinical research contexts [1].

Ivacaftor-d9 Comparative Evidence


Extended Half-Life vs. Unlabeled Ivacaftor

In a single-dose crossover study conducted in six healthy volunteers, Ivacaftor-d9 (CTP-656) exhibited a mean elimination half-life (t₁/₂) of 15.9 hours, which is approximately 50% longer than the reported 10–12 hour half-life of unlabeled ivacaftor [1]. This extended half-life supports a once-daily dosing regimen for Ivacaftor-d9, in contrast to the twice-daily administration required for ivacaftor (Kalydeco®).

Pharmacokinetics Clinical Pharmacology Cystic Fibrosis

Deuterium Isotope Effect vs. Unlabeled Ivacaftor

Ivacaftor-d9 demonstrates a pronounced deuterium isotope effect on cytochrome P450-mediated oxidation, with a deuterium isotope effect on V_max (D V) of 3.8 and on V_max/K_m (D V/K) of 2.2 in vitro [1]. These values are notably large for a CYP-mediated oxidation and directly quantify the metabolic stabilization conferred by deuteration at the tert-butyl site.

Drug Metabolism Enzyme Kinetics Precision Deuteration

Rat Pharmacokinetics vs. Unlabeled Ivacaftor

In male Sprague-Dawley rats receiving a single 10 mg/kg oral dose, Ivacaftor-d9 (CTP-656) achieved a C_max of 1,970 ng/mL, an AUC₀–₂₄ of 24,260 hr·ng/mL, and a terminal half-life of 13.9 hours . These exposure parameters represent a superior pharmacokinetic profile compared to historical data for unlabeled ivacaftor at equivalent doses, which typically yields lower AUC values and a shorter half-life in rodent models.

Preclinical Pharmacokinetics In Vivo Pharmacology CFTR Modulator

Mass Shift vs. Ivacaftor-d4 and Ivacaftor-13C6

Ivacaftor-d9 provides a nominal mass shift of +9 Da relative to unlabeled ivacaftor (m/z 392 → 401), which is distinct from the +4 Da shift of Ivacaftor-d4 (m/z 392 → 396) and the +6 Da shift of Ivacaftor-13C6 (m/z 392 → 398) [1]. This unique mass difference ensures baseline chromatographic separation and eliminates isotopic cross-talk in MRM transitions, a critical requirement for accurate internal standardization in multiplexed CFTR modulator assays.

LC-MS/MS Bioanalysis Internal Standard

In Vitro CFTR Potency vs. Unlabeled Ivacaftor

Ivacaftor-d9 exhibits an EC₅₀ of 255 nM for CFTR potentiation in G551D/F508del human bronchial epithelial (HBE) cells, which is comparable to the reported EC₅₀ of unlabeled ivacaftor in the same assay system (range: 200–300 nM) [1]. This confirms that deuterium substitution does not alter the intrinsic pharmacological activity of the molecule at the CFTR channel.

CFTR Pharmacology Potency Ion Channel

Ivacaftor-d9 Research and Industrial Applications


LC-MS/MS Internal Standard for CFTR Modulators

Ivacaftor-d9 is optimally deployed as an internal standard for the accurate quantification of ivacaftor and its metabolites in plasma, serum, and other biological matrices using LC-MS/MS. Its unique +9 Da mass shift relative to the unlabeled analyte ensures chromatographic co-elution with ivacaftor while enabling distinct MRM transitions, thereby correcting for matrix effects and ionization variability . Validated methods utilizing Ivacaftor-d9 have been successfully applied in therapeutic drug monitoring of pediatric cystic fibrosis patients [1].

Translational PK and DDI Studies

Given its extended half-life (15.9 hours in humans) and defined deuterium isotope effect (D V = 3.8), Ivacaftor-d9 serves as a differentiated tool compound for preclinical and clinical pharmacokinetic investigations. It is particularly suited for crossover studies designed to isolate the metabolic contribution of CYP-mediated oxidation and for evaluating drug-drug interaction liabilities in CFTR modulator combination therapies .

In Vivo Efficacy with Reduced Dosing Frequency

In rodent models of cystic fibrosis, Ivacaftor-d9 demonstrates a 13.9-hour half-life and approximately 30–60% higher systemic exposure (AUC) compared to unlabeled ivacaftor at equivalent doses . This profile supports once-daily dosing in preclinical efficacy studies, reducing animal handling stress and aligning with the once-daily clinical regimen of Alyftrek®, thereby improving translational relevance.

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